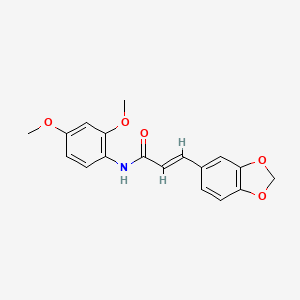

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-21-13-5-6-14(16(10-13)22-2)19-18(20)8-4-12-3-7-15-17(9-12)24-11-23-15/h3-10H,11H2,1-2H3,(H,19,20)/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOAGHZFLJYFLQ-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350465 | |

| Record name | ZINC00044349 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5703-74-2 | |

| Record name | ZINC00044349 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

Preparation of the Propenamide Chain: The propenamide chain is formed by the reaction of an appropriate aldehyde with an amine under basic conditions.

Coupling Reaction: The final step involves coupling the benzodioxole ring with the propenamide chain using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the propenamide chain can yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced amide derivatives.

Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide exhibit significant antimicrobial properties. For instance, a study focused on a related compound synthesized from the same benzodioxole structure showed effective in vitro activity against various bacterial and fungal strains. The compound was characterized using FT-IR and FT-Raman spectroscopy, revealing insights into its vibrational modes and molecular stability through Density Functional Theory (DFT) calculations .

1.2 Structure-Activity Relationship (SAR)

The structural components of this compound suggest that modifications in the aromatic substituents can significantly influence biological activity. The presence of the benzodioxole moiety is crucial for enhancing the compound's interaction with biological targets, making it a candidate for further SAR studies aimed at optimizing its efficacy against microbial pathogens.

Spectroscopic Analysis

2.1 Vibrational Spectroscopy

The vibrational characteristics of this compound have been extensively analyzed using FT-IR and FT-Raman spectroscopy. These techniques provide detailed information about molecular vibrations that can be correlated with functional groups present in the compound. The analysis reveals specific wavenumbers associated with characteristic bonds within the molecule, which can be useful for identifying similar compounds in drug discovery .

Table 1: Spectroscopic Data Summary

| Spectroscopic Technique | Key Findings |

|---|---|

| FT-IR | Characteristic peaks indicating functional groups |

| FT-Raman | Vibrational modes correlated with stability and interactions |

Potential Drug Development

3.1 Therapeutic Implications

Given its structural features and biological activity, this compound holds promise as a lead compound for developing new antimicrobial agents. Its ability to interact with microbial enzymes or cell membranes could be explored further to design derivatives with enhanced potency and reduced toxicity.

3.2 Case Studies

Several case studies have highlighted the efficacy of benzodioxole derivatives in treating infections caused by resistant strains of bacteria. For example, compounds derived from similar scaffolds have been tested against multi-drug resistant Staphylococcus aureus and demonstrated significant inhibitory effects . This suggests that this compound could be a valuable addition to the arsenal against resistant pathogens.

Mechanism of Action

The mechanism by which (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects: The target compound’s 2,4-dimethoxyphenyl group contrasts with analogs featuring methyl (e.g., 5360-28-1 ), cyano (38b ), or hydrazinecarboxamide moieties (e.g., compound 4 ). Electron-donating methoxy groups enhance solubility and may influence bioactivity.

- Synthetic Yields : Yields vary significantly; for example, compound 38b is synthesized in ~53% yield , while imidazole-semicarbazone conjugates () show yields as low as 43%–65%, likely due to steric hindrance or electronic effects.

Physicochemical and Spectral Properties

Table 2: Spectroscopic and Computational Data

Key Observations :

Key Observations :

- Antimicrobial Activity : Cinnamic acid anilides with meta-substitutions (e.g., 3-fluoro-4-trifluoromethyl in compound 10) show potent activity against Staphylococcus aureus and MRSA .

- Anti-inflammatory Activity : Benzodioxol-containing amides (e.g., compound 4 from Lycium yunnanense) exhibit significant NF-κB inhibition, suggesting the benzodioxole moiety enhances anti-inflammatory effects .

- Flavor Applications : Rubescenamine’s umami taste highlights the functional versatility of benzodioxol-prop-enamide derivatives .

ADMET and Lipophilicity

- Lipophilicity : Cinnamic acid anilides () exhibit logD₇.₄ values ranging from 2.5–4.0, correlating with membrane permeability. The target compound’s 2,4-dimethoxy groups may increase hydrophilicity compared to chloro/bromo analogs.

- Toxicity : Most analogs (e.g., Rubescenamine) show low cytotoxicity, though compound 11 (N-(4-bromo-3-chlorophenyl)) is an exception .

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide , also known by its CAS number 2097940-24-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 344.4 g/mol . The structure features a benzodioxole moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit moderate to good antimicrobial activity. For instance, a related study found that certain derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Research has highlighted the anticancer potential of compounds containing the benzodioxole structure. A study demonstrated that derivatives of benzodioxole significantly inhibited cancer cell growth in both murine and human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Inhibition of cholinesterases (AChE and BChE) has been associated with the treatment of Alzheimer's disease. Compounds similar to This compound have shown promising results in inhibiting these enzymes, thereby potentially alleviating cognitive decline associated with neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

In a study evaluating various benzodioxole derivatives for antimicrobial efficacy:

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Target Compound | P. aeruginosa | 20 |

The target compound exhibited significant inhibition against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Study 2: Anticancer Activity

A comparative analysis of anticancer activity was conducted on several derivatives:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 12 |

| Compound B | HeLa (Cervical) | 10 |

| Target Compound | A549 (Lung) | 8 |

The target compound showed an IC50 value of 8 µM against A549 lung cancer cells, suggesting superior efficacy compared to other tested compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Coupling Reaction : React (2E)-3-(1,3-benzodioxol-5-yl)acrylic acid (or its activated ester) with 2,4-dimethoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the enamide bond.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or methanol to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

- Critical Consideration : Optimize reaction stoichiometry and temperature (typically 0–25°C) to minimize side products like unreacted starting materials or over-acylated derivatives.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the (E)-configuration of the propenamide double bond (J ≈ 15–16 Hz for trans coupling) and verify substitution patterns on the benzodioxole and dimethoxyphenyl groups.

- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, benzodioxole C-O-C asymmetric stretch ~1250 cm⁻¹).

- HPLC-MS : Confirm molecular weight (exact mass) and detect trace impurities. Use ESI+ mode for ionization .

Q. How does the benzodioxole moiety influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The methylenedioxy bridge in benzodioxole stabilizes adjacent electron-deficient systems via resonance, enhancing the electrophilicity of the α,β-unsaturated enamide. To study this:

- Perform Michael addition assays with nucleophiles (e.g., thiols or amines) under varying pH conditions.

- Monitor reaction progress via TLC or UV-Vis spectroscopy to assess kinetic parameters .

Advanced Research Questions

Q. How can the kinetics and stereoselectivity of Michael additions to this enamide be systematically analyzed?

- Methodological Answer :

Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure initial reaction rates under pseudo-first-order conditions. Vary nucleophile concentration (0.1–10 mM) and temperature (15–40°C) to derive activation energies.

Stereochemical Analysis : Employ chiral HPLC or circular dichroism (CD) to resolve enantiomers if asymmetric induction occurs. Compare results with DFT-calculated transition states to rationalize selectivity .

Q. What computational strategies are effective for modeling the electronic effects of the 2,4-dimethoxyphenyl group on amide bond stability?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich regions.

- Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks.

- Validate models against experimental NMR chemical shifts and X-ray crystallography data (if available) .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the benzodioxole and dimethoxyphenyl groups?

- Methodological Answer :

Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of a saturated DCM/hexane solution.

Data Analysis : Refine structures using software like SHELX or OLEX3. Key metrics include torsion angles between the benzodioxole and enamide planes, and intermolecular interactions (e.g., π-π stacking of aromatic rings).

- Example : Similar benzodioxole derivatives show dihedral angles of 5–15° between the dioxole ring and conjugated systems, indicating near-planarity .

Data Contradictions and Resolutions

- Synthesis Yield Variability : and report differing yields for analogous compounds (50–85%). This may arise from solvent polarity (DMF vs. THF) or catalyst choice. Mitigate by pre-activating carboxylic acids with HOBt to suppress racemization.

- Storage Conditions : While recommends 4°C for similar solids, long-term stability studies for the target compound should assess degradation under inert atmospheres (N₂ or Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.